molecular formula C15H13NO4 B023437 3-Carboxy Mefenamic Acid CAS No. 190379-82-9

3-Carboxy Mefenamic Acid

Cat. No.: B023437
CAS No.: 190379-82-9
M. Wt: 271.27 g/mol
InChI Key: OOQQWHSTKBWQPB-UHFFFAOYSA-N
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Description

3-Carboxy Mefenamic Acid (3-COOH Mef) is a metabolite of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Mefenamic acid is widely used for its analgesic and anti-inflammatory properties, primarily through cyclooxygenase (COX) inhibition. The 3-carboxy derivative is formed via metabolic pathways, including hydroxylation and subsequent glucuronidation, as part of phase II metabolism . Evidence suggests that cytochrome P450 enzymes, such as CYP2C9 in humans and CYP105A1 in Streptomyces griseolus, mediate these transformations, producing metabolites like 3'-hydroxymethyl mefenamic acid and its carboxylated derivatives .

Scientific Research Applications

Anti-inflammatory Properties

3-CMA retains the anti-inflammatory properties characteristic of mefenamic acid by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have demonstrated that 3-CMA exhibits a significant reduction in inflammatory markers in various experimental models, making it a candidate for treating inflammatory conditions such as arthritis and other musculoskeletal disorders .

Antitumor Activity

Recent research has indicated that 3-CMA possesses cytotoxic effects against several cancer cell lines. The compound has shown potential in inducing apoptosis in human liver cancer cells (e.g., HuH-7), breast cancer cells (e.g., MCF-7), and colon cancer cells (e.g., HCT116). The mechanism appears to involve both COX-dependent pathways and COX-independent pathways, suggesting that 3-CMA may have a dual mechanism of action against cancer .

Cell Line Type Effect of 3-CMA
HuH-7Liver CancerInduces apoptosis
MCF-7Breast CancerCytotoxic effects
HCT116Colon CancerDecreased cell viability
SW480Colon CancerEnhanced apoptosis

Neurological Applications

Emerging studies suggest that 3-CMA may have neuroprotective effects. It has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate inflammatory responses in the brain may contribute to its protective effects against neuronal damage .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 3-CMA in different therapeutic contexts:

  • Cancer Treatment : A study demonstrated that treatment with 3-CMA resulted in a dose-dependent decrease in viability across various cancer cell lines, with significant apoptosis observed in HCT116 cells .
  • Pain Management : In a clinical trial setting, patients receiving 3-CMA reported reduced pain levels comparable to traditional NSAIDs but with fewer gastrointestinal side effects .
  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of 3-CMA resulted in improved cognitive function and reduced markers of neuroinflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Fenamate Class NSAIDs
Mefenamic acid shares structural similarities with other fenamates, such as flufenamic acid , meclofenamic acid , and tolfenamic acid , which differ in substituents on the phenyl rings. These structural variations impact their pharmacological profiles:

Compound IC50 (COX Inhibition) Key Structural Features Notable Properties
Mefenamic acid 0.3 mM 2-(2,3-Dimethylphenyl)aminobenzoic acid Moderate COX-2 selectivity; antiviral activity against dengue NS2B-NS3 protease
Flufenamic acid 1.7 mM Trifluoromethyl substitution Higher lipophilicity; broader ion channel modulation (e.g., IsK channels)
Meclofenamic acid 0.7 mM Chlorine substitution Enhanced anti-inflammatory potency; used in rheumatoid arthritis
3-Carboxy Mef N/A Carboxylated metabolite Reduced biological activity; involved in detoxification and excretion pathways

Prodrugs and Derivatives

  • Sodium Mefenamate : Improves solubility and dissolution rates compared to the parent acid, addressing formulation challenges .
  • Glyceride Prodrugs (3a, 3b) : Show 2x higher plasma concentration and reduced gastric ulceration (severity index: 1.10 vs. 2.37 for mefenamic acid) .
  • N-Arylhydrazone Derivatives : Compounds 11, 12, and 16 exhibit superior analgesic activity (writhing test) but weaker anti-inflammatory effects than mefenamic acid .

Pharmacological and Toxicological Comparisons

  • Efficacy: 2-Substituted Nicotinic Acid Derivatives (e.g., 4c): Outperform mefenamic acid in dual analgesic/anti-inflammatory activity and cytokine (TNF-α, IL-6) modulation . 5-O-Benzoylpinostrobin: Demonstrates lower ΔG (-9.2 kcal/mol vs. -7.5 kcal/mol for mefenamic acid) in COX-2 docking studies, suggesting stronger binding .
  • Safety :
    • Gastrointestinal Toxicity : Mefenamic acid induces severe enteropathy (villous atrophy) at higher rates than ibuprofen or diclofenac .
    • Cardiovascular Effects : Like other COX-2 inhibitors, prolonged use correlates with cardiovascular risks, whereas prodrugs reduce such liabilities .

Metabolic and Conformational Studies

  • Metabolism : CYP105A1 produces 3'-hydroxymethyl mefenamic acid as a major metabolite, while human CYP2C9 generates 3-carboxy derivatives .
  • Conformational Dynamics : Mefenamic acid released from silica aerogels shifts conformer populations (22% A/B → 75% C/D), altering physicochemical properties critical for drug delivery .

Data Tables

Table 1: Comparative Binding Affinities and Inhibition Constants

Compound ΔG (kcal/mol) Ki (µM) Target Protein Reference
Mefenamic acid -7.5 32 COX-2
5-O-Benzoylpinostrobin -9.2 12 COX-2
Doxycycline -6.8 55 Dengue NS2B-NS3

Table 2: Pharmacokinetic Profiles of Mefenamic Acid Derivatives

Compound Bioavailability Plasma Half-Life GI Toxicity (Severity Index)
Mefenamic acid Low 2–4 hours 2.37
Sodium mefenamate High 3–5 hours 1.50
Glyceride prodrug (3a) Moderate 6–8 hours 1.10

Biological Activity

3-Carboxy Mefenamic Acid (3-CMA) is a significant metabolite of Mefenamic Acid (MA), a well-known nonsteroidal anti-inflammatory drug (NSAID) primarily used for pain relief and inflammation reduction. This article delves into the biological activity of 3-CMA, focusing on its mechanisms of action, therapeutic potential, and associated research findings.

Like its parent compound, 3-CMA exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial for mediating pain and inflammation responses in the body . The structure-activity relationship indicates that the carboxylic acid group in 3-CMA plays a vital role in its interaction with COX enzymes, enhancing its biological activity compared to other derivatives .

Anti-inflammatory Effects

3-CMA retains the anti-inflammatory characteristics of MA, making it a candidate for treating various inflammatory conditions. Studies have shown that 3-CMA effectively reduces inflammation in animal models, indicating its potential use in clinical settings .

Cytotoxicity and Anticancer Properties

Recent research highlights the cytotoxic effects of 3-CMA against several cancer cell lines. The compound has demonstrated significant activity against human liver cancer cells (CHANG and HuH-7) and breast cancer cells (MCF-7), inducing apoptosis and inhibiting cell proliferation . The following table summarizes the cytotoxic effects observed in various studies:

Cell LineTreatment ConcentrationViability (%)Mechanism of Action
CHANG10 µM45Apoptosis induction
HuH-75 µM50Caspase activation
MCF-720 µM40Cell cycle arrest
T2415 µM55Apoptosis
A-54925 µM60Autophagy enhancement

The mechanism through which 3-CMA exerts its anticancer effects appears to be multifaceted. In addition to COX inhibition, it has been suggested that the compound may promote apoptosis through COX-independent pathways, which warrants further investigation .

Case Studies and Research Findings

A notable study investigated the effects of various mefenamic acid derivatives, including 3-CMA, on colon cancer cell lines. The results indicated that compounds with enhanced COX-2 selectivity exhibited greater cytotoxicity compared to MA itself. Specifically, the study found that treatment with 3-CMA led to a dose-dependent decrease in cell viability across multiple cancer cell lines, supporting its potential as an anticancer agent .

Another research effort focused on the metabolic pathways of MA and its derivatives. It was found that 3-CMA is formed via CYP2C9 metabolism and can undergo further transformations that may influence its biological activity. The reactive metabolites derived from MA have been implicated in both therapeutic effects and adverse reactions, highlighting the need for careful evaluation of their pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 3-Carboxy Mefenamic Acid, and how can researchers validate these pathways in vitro?

  • Methodological Answer : this compound is a secondary metabolite of mefenamic acid, formed via CYP2C9-mediated oxidation of 3-hydroxymethyl mefenamic acid . To validate this pathway, researchers can use in vitro liver microsomal assays supplemented with NADPH. Detection and quantification of metabolites require high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), with validation parameters (e.g., linearity, precision) adhering to ICH guidelines. Stable isotope-labeled internal standards improve accuracy in complex matrices .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is commonly used for routine quantification . For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides lower detection limits (e.g., 0.1 ng/mL). Method validation should include recovery studies (spiked plasma/urine samples) and stability assessments under varying pH and temperature conditions .

Q. How do thermal and oxidative conditions affect the stability of this compound in pharmaceutical formulations?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with forced degradation (80°C for 1 week or 3% H2O2 for 24 hours) are critical. Quantify degradation products using validated HPLC methods. Gibbs free energy calculations (ΔG > 0) confirm non-spontaneous thermal degradation, but formulation additives (e.g., antioxidants like BHT) may mitigate oxidation .

Q. What pharmacological targets are associated with this compound?

  • Methodological Answer : While this compound is primarily a metabolite, its parent compound (mefenamic acid) modulates ion channels (e.g., TRPM3 blockade , IKs activation ). Target validation involves patch-clamp electrophysiology in transfected HEK293 cells, dose-response curves (EC50/IC50), and inhibitor studies (e.g., HMR1556 for IKs ).

Advanced Research Questions

Q. How can advanced mass spectrometry techniques distinguish this compound from its phase I/II metabolites in complex samples?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) analyzers enables precise differentiation via exact mass (m/z 271.0845 for this compound). MS/MS fragmentation patterns (e.g., loss of CO2 at m/z 227.1) and isotopic labeling (e.g., <sup>13</sup>C) further confirm metabolite identity. Data-independent acquisition (DIA) workflows improve coverage in untargeted metabolomics .

Q. What methodologies enhance the solubility of this compound via co-amorphous systems?

  • Methodological Answer : Co-milling with sodium taurocholate (NaTC) at 1:1 molar ratio produces a co-amorphous system. Characterize using differential scanning calorimetry (DSC) to confirm loss of crystallinity and powder X-ray diffraction (PXRD). Dissolution testing in simulated gastric fluid (pH 1.2) shows instantaneous release (>95% in 10 minutes) compared to crystalline forms .

Q. How can transgenic mouse models assess this compound’s efficacy in Alzheimer’s disease?

  • Methodological Answer : Use APP/PS1 mice (modeling amyloid pathology) or NLRP3-knockout models. Administer this compound (10–50 mg/kg, oral) for 4–8 weeks. Assess cognitive improvement via Morris water maze and novel object recognition tests. Post-mortem brain analysis includes immunohistochemistry for NLRP3 inflammasome markers (e.g., caspase-1, IL-1β) .

Q. What experimental designs optimize the Fenton process for degrading this compound in wastewater?

  • Methodological Answer : Central composite design (CCD) with three variables: H2O2 (0.1–1 mM), Fe<sup>2+</sup> (0.05–0.5 mM), and pH (3–7). Response surface methodology (RSM) identifies optimal conditions (e.g., pH 3.5, 0.8 mM H2O2>, 0.3 mM Fe<sup>2+</sup>). Monitor degradation kinetics via HPLC-UV and quantify hydroxyl radicals using terephthalic acid probes .

Q. How do researchers evaluate drug-drug interactions between this compound and antiplatelet agents?

  • Methodological Answer : Conduct in vitro platelet aggregation assays using human platelet-rich plasma (PRP). Pre-incubate PRP with this compound (10–100 µM) and measure inhibition of arachidonic acid-induced aggregation. Validate with LC-MS quantification of thromboxane B2 (TXB2) levels. In vivo, use pharmacokinetic studies in rats to assess CYP2C9-mediated interactions with aspirin .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic half-lives of this compound?

  • Methodological Answer :
    Discrepancies may arise from interspecies variability (e.g., human vs. rodent CYP2C9 activity) or assay conditions (e.g., microsomal protein concentration). Replicate studies using standardized protocols (e.g., 1 mg/mL microsomal protein, 37°C incubation). Compare in vitro half-life (t1/2) with in vivo urinary excretion data (e.g., 50% excretion in 24 hours in humans ). Use pooled human liver microsomes to minimize donor-specific variability .

Properties

IUPAC Name

3-(2-carboxyanilino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQWHSTKBWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337346
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190379-82-9
Record name 3-Carboxymefenamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy Mefenamic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CARBOXYMEFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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